molecular formula C23H40N2O2S2 B11957429 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea

1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea

Cat. No.: B11957429
M. Wt: 440.7 g/mol
InChI Key: HCGOHCAOJSIHNG-UHFFFAOYSA-N
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Description

1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is an organic compound characterized by the presence of a hexadecylsulfonyl group attached to a phenyl ring, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea typically involves the reaction of 4-(hexadecylsulfonyl)aniline with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Preparation of 4-(Hexadecylsulfonyl)aniline: This intermediate is synthesized by reacting hexadecylsulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

    Formation of this compound: The prepared 4-(hexadecylsulfonyl)aniline is then reacted with thiourea in a suitable solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfonylurea derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonyl and thiourea derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiourea groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, making the compound effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Dodecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a shorter alkyl chain.

    1-(4-(Octadecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a longer alkyl chain.

    1-(4-(Hexadecylsulfonyl)-phenyl)-2-urea: Similar structure but with a urea group instead of thiourea.

Uniqueness

1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is unique due to its specific combination of a hexadecylsulfonyl group and a thiourea moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H40N2O2S2

Molecular Weight

440.7 g/mol

IUPAC Name

(4-hexadecylsulfonylphenyl)thiourea

InChI

InChI=1S/C23H40N2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29(26,27)22-18-16-21(17-19-22)25-23(24)28/h16-19H,2-15,20H2,1H3,(H3,24,25,28)

InChI Key

HCGOHCAOJSIHNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

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